BenchChemオンラインストアへようこそ!

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide

5-HT3 receptor Serotonin antagonist GPCR pharmacology

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (CAS 112583-67-2) is a synthetic small molecule (C20H17N3O, MW 315.4 g/mol) that merges a tryptamine-derived indole moiety with a quinoline-6-carboxamide scaffold. It belongs to a class of compounds disclosed in U.S.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
CAS No. 112583-67-2
Cat. No. B12939217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide
CAS112583-67-2
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C20H17N3O/c24-20(15-7-8-18-14(12-15)4-3-10-21-18)22-11-9-16-13-23-19-6-2-1-5-17(16)19/h1-8,10,12-13,23H,9,11H2,(H,22,24)
InChIKeyXNJFUDQWUDEICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (CAS 112583-67-2) – Core Chemical & Pharmacological Identity


N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (CAS 112583-67-2) is a synthetic small molecule (C20H17N3O, MW 315.4 g/mol) that merges a tryptamine-derived indole moiety with a quinoline-6-carboxamide scaffold [1]. It belongs to a class of compounds disclosed in U.S. Patent 4,920,219 as substituted indole-quinoline carboxamides exhibiting 5-HT3 receptor antagonist properties, including CNS, anti-emetic, and gastric prokinetic activities, while being devoid of significant D2 receptor binding affinity [2]. This compound is of interest in medicinal chemistry for its potential to address serotonergic pathways without dopaminergic interference.

Why Generic Substitution Fails: Critical Structural and Functional Differentiators of N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (112583-67-2)


Generic substitution among indole-quinoline carboxamides is not reliable due to subtle yet critical structure-activity relationship (SAR) differences. The precise positioning of the carboxamide linker at the quinoline 6-position and the use of a tryptamine ethyl linker (rather than a shorter methyl or bulkier propyl spacer) directly influences receptor binding conformation. The patent literature explicitly distinguishes this compound class from other 5-HT3 antagonist scaffolds such as azabicyclic carboxamides (e.g., zacopride, granisetron) by highlighting the indole-quinoline hybrid architecture as a distinct pharmacophore that achieves 5-HT3 antagonism without D2 receptor engagement [1]. Consequently, replacing N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide with a close structural analog (e.g., quinoline-5-carboxamide or indole-2-carboxamide regioisomers) risks losing this dual activity-selectivity profile, undermining experimental reproducibility or therapeutic targeting.

Quantitative Evidence Guide for N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (112583-67-2): Comparator-Based Data for Procurement Decisions


5-HT3A Receptor Antagonism: Potency Comparison Against Reference Antagonists

The compound is disclosed within a patent family of indole-quinoline carboxamides that function as 5-HT3 receptor antagonists. While a specific Ki or IC50 value for N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide at the 5-HT3A receptor was not extracted from non-prohibited primary sources, a structurally related indole-quinoline carboxamide (BDBM50451607/CHEMBL4202588) exhibited an IC50 of 7 nM in a functional antagonist assay at human 5-HT3A receptors expressed in HEK293 cells, measured by inhibition of 5-HT-induced calcium flux with a 30-minute preincubation [1]. For context, the clinically used 5-HT3 antagonist ondansetron has a reported Ki of approximately 1-3 nM at the 5-HT3 receptor. This suggests that indole-quinoline carboxamides in this chemical space can achieve low nanomolar potency at the 5-HT3 receptor. However, the BindingDB entry (CHEMBL4202588) corresponds to a compound with molecular formula C16H19N3O (MW 269.35), which differs from the target compound (C20H17N3O, MW 315.4), indicating that direct potency attribution requires confirmation [2].

5-HT3 receptor Serotonin antagonist GPCR pharmacology

D2 Receptor Selectivity: Absence of Dopaminergic Binding as a Safety Differentiator

The patent covering N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide explicitly claims that compounds within this generic class exhibit 5-HT3 antagonist properties while being 'void of any significant D2 receptor binding affinity' [1]. This is a meaningful differentiator from certain first-generation antiemetics (e.g., metoclopramide), which block D2 receptors and can cause extrapyramidal side effects. In contrast, the prototypical 5-HT3 antagonist ondansetron also lacks D2 activity, making it the standard for this selectivity profile. The patent disclosure positions the indole-quinoline carboxamide subclass as achieving this selectivity without the need for an azabicyclic motif, which is a structural feature common to many clinically used 5-HT3 antagonists (e.g., granisetron, tropisetron). Quantitative D2 binding data (Ki or IC50) for this specific compound were not located in accessible non-prohibited sources.

D2 receptor Selectivity profiling Antiemetic safety

Structural Differentiation from Azabicyclic 5-HT3 Antagonists: Chemotype Comparison

The compound's core scaffold—a quinoline-6-carboxamide linked via an ethylene spacer to an indole moiety—represents a chemotype that is structurally distinct from the azabicyclic carboxamide class that dominates the 5-HT3 antagonist field (e.g., granisetron, tropisetron, zacopride all contain a quinuclidine or tropane moiety) [1]. This structural divergence has practical implications: the indole-quinoline hybrid may offer different physicochemical properties, synthetic accessibility, or intellectual property freedom-to-operate compared to azabicyclic scaffolds. Computed properties from PubChem indicate a molecular weight of 315.4 g/mol, XLogP3-AA of 3.6, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 57.8 Ų [2]. For comparison, granisetron (MW 312.4 g/mol, XLogP ~2.1, TPSA ~50 Ų) and ondansetron (MW 293.4 g/mol, XLogP ~1.9, TPSA ~64 Ų) are close in size but differ in lipophilicity and hydrogen bonding capacity, which could influence blood-brain barrier penetration and formulation behavior.

Chemotype differentiation Scaffold hopping SAR studies

ABCG2 (BCRP) Modulation Potential: Class-Level Evidence from Indole-Quinoline Carboxamide Series

A 2013 ChemMedChem publication demonstrated that quinoline carboxamide-type compounds incorporating indole moieties as anilide replacements can act as potent and selective ABCG2 (Breast Cancer Resistance Protein, BCRP) inhibitors [1]. The study reported that bioisosteric replacement of the anilide core by an indole moiety considerably increased compound stability and yielded ABCG2 inhibitors superior to the reference substances fumitremorgin C and Ko143 in both potency and efficacy, described as 'the most potent ABCG2 modulators reported so far' at the time of publication [1]. N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide shares the key indole-quinoline carboxamide architecture with this series. However, the specific compound was not individually characterized in the open-access ChemMedChem article, and its direct ABCG2 inhibitory activity (IC50) has not been verified in the retrieved literature. The structural similarity supports its potential utility in ABCG2 research, but users must treat this as a hypothesis-generating lead rather than confirmed pharmacology.

ABCG2 transporter Multidrug resistance BCRP inhibition

Optimal Application Scenarios for N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide (112583-67-2) Based on Differentiated Evidence


Serotonin 5-HT3 Receptor Pharmacology Studies Requiring Non-Azabicyclic Chemotypes

This compound is best deployed in academic or industrial pharmacology laboratories conducting structure-activity relationship (SAR) studies on 5-HT3 receptor antagonists where the research goal is to explore chemotypes beyond the conventional azabicyclic carboxamide scaffold (e.g., granisetron, tropisetron analogs). Its patent-backed claim of 5-HT3 antagonism combined with D2 receptor sparing makes it suitable for in vitro assays evaluating antiemetic or CNS-active candidates where dopaminergic side effects are a concern [3]. Researchers should verify batch-specific potency at the 5-HT3A receptor before initiating costly in vivo studies.

ABCG2 Transporter Inhibition Screening and Multidrug Resistance Research

Given the structural homology with a published series of potent quinoline carboxamide-type ABCG2 (BCRP) inhibitors that outperformed fumitremorgin C and Ko143 [3], this compound can serve as a screening candidate or starting scaffold in cancer multidrug resistance (MDR) reversal programs. Its use is most appropriate in early-stage in vitro ABCG2 inhibition assays (e.g., Hoechst 33342 accumulation assays in ABCG2-overexpressing cell lines) to evaluate whether the indole-ethylene-quinoline-6-carboxamide architecture retains the potent BCRP inhibitory activity reported for the broader chemical class.

Physicochemical and ADME Profiling of Lipophilic Indole-Quinoline Hybrids

With a computed XLogP3-AA of 3.6 and a TPSA of 57.8 Ų [3], this compound occupies a lipophilicity range that is higher than typical clinical 5-HT3 antagonists (granisetron, ondansetron). This makes it a valuable tool compound for investigating the relationship between increased lipophilicity, blood-brain barrier penetration, and potential hERG liability within the indole-quinoline carboxamide series. CROs and pharmaceutical development teams can use this compound in parallel artificial membrane permeability assays (PAMPA), microsomal stability assays, and CYP inhibition panels to benchmark the ADME properties of this chemotype against more hydrophilic comparators.

Intellectual Property and Freedom-to-Operate Investigations in 5-HT3 Antagonist Space

For pharmaceutical companies or academic spin-offs pursuing non-azabicyclic 5-HT3 antagonists, this compound represents a structurally differentiated lead that falls within the scope of U.S. Patent 4,920,219 [3]. Patent analysts and competitive intelligence teams can use this compound as a representative example of the indole-quinoline carboxamide subclass for freedom-to-operate analyses, patent landscape mapping, or design-around strategies aimed at the serotonergic antiemetic or CNS therapeutic markets.

Quote Request

Request a Quote for N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.